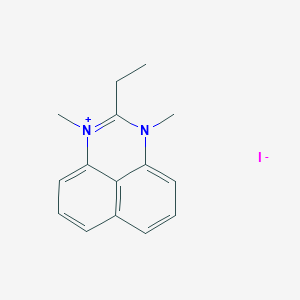![molecular formula C20H23F3N2 B5196401 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylpropyl group and a trifluoromethylphenyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-(2-phenylpropyl)piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-trifluoromethylphenyl)piperazine: A piperazine derivative with similar structural features but different biological activities.
1-(2-trifluoromethylphenyl)piperazine: Another piperazine derivative with a trifluoromethyl group in a different position, leading to variations in its chemical and biological properties.
Uniqueness
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a phenylpropyl group and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for various applications in research and industry.
Propiedades
IUPAC Name |
1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-16(17-6-3-2-4-7-17)15-24-10-12-25(13-11-24)19-9-5-8-18(14-19)20(21,22)23/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQVRRSGRUGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

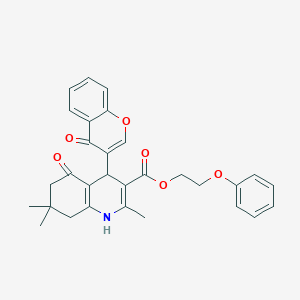
![N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5196333.png)

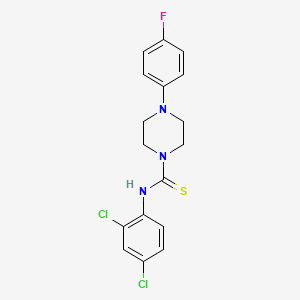
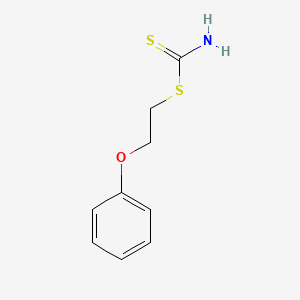
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
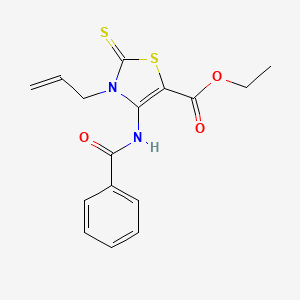
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
![1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B5196398.png)
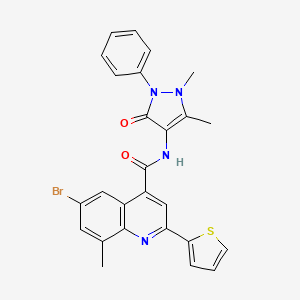
![3-(ADAMANTAN-1-YL)-1-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA](/img/structure/B5196409.png)
